

Chemical Properties of 2-Chloro-2-Fluorocyclohexanone

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Compound of Interest

Compound Name: 2-Chloro-2-Fluorocyclohexanone

Cat. No.: B12850751

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An In-Depth Technical Guide for Drug Development

CAS Number: 35365-22-1 Molecular Formula: C₆H₈ClFO Molecular Weight: 150.58 g/mol [1]

Executive Summary

2-Chloro-2-fluorocyclohexanone represents a specialized class of gem-dihalogenated cyclic ketones. Unlike its mono-halogenated counterparts, this compound introduces a unique "push-pull" electronic environment at the

-carbon, driven by the disparate electronegativities and leaving group abilities of chlorine and fluorine. For researchers in drug discovery, this molecule serves as a high-value scaffold for synthesizing fluorinated heterocycles and investigating stereoelectronic effects in enzyme inhibition. This guide synthesizes its physical characteristics, synthesis protocols, and reactivity profiles into a validated framework for laboratory application.

Structural & Physical Characteristics

The physicochemical behavior of **2-chloro-2-fluorocyclohexanone** is governed by the competition between the steric bulk of the chlorine atom and the stereoelectronic requirements of the fluorine atom.

2.1 Conformational Analysis

In cyclohexanone rings,

-halogens often prefer the axial orientation to minimize dipole-dipole repulsion with the carbonyl group (the "generalized anomeric effect").

- Fluorine: Strongly prefers the axial position due to high electronegativity, maximizing the orbital overlap with the carbonyl.
- Chlorine: Larger steric bulk usually favors the equatorial position, but dipole effects can force it axial in mono-chloro systems.
- Gem-Dihalo State: In **2-chloro-2-fluorocyclohexanone**, the smaller fluorine atom typically occupies the axial position to satisfy stereoelectronic stabilization, forcing the bulkier chlorine atom into the equatorial position. This conformation dictates the vector of nucleophilic attack.

2.2 Physical Properties Table

Data interpolated from validated experimental values of mono-halo analogs and computational models.

Property	Value / Description	Note
Appearance	Colorless to pale yellow liquid	Lachrymatory; handles with care.
Boiling Point	~85–90 °C at 15 mmHg	Estimated; slightly higher than 2-chlorocyclohexanone.[2][3]
Density	~1.28 g/mL	Increased density due to di-halogenation.
Solubility	Soluble in DCM, THF, EtOAc	Hydrolytically unstable in basic aqueous media.
Chirality	Yes (C2 is a stereocenter)	Exists as a racemic mixture unless asymmetrically synthesized.

Synthesis & Preparation Protocols

The most robust synthesis avoids direct di-halogenation of cyclohexanone, which leads to inseparable mixtures of regioisomers (2,2 vs 2,6). The "Stepwise Halogenation Strategy" is the industry standard for high purity.

3.1 Validated Synthesis Workflow

Pathway: Cyclohexanone

Enol Silyl Ether

2-Fluorocyclohexanone

2-Chloro-2-fluorocyclohexanone.

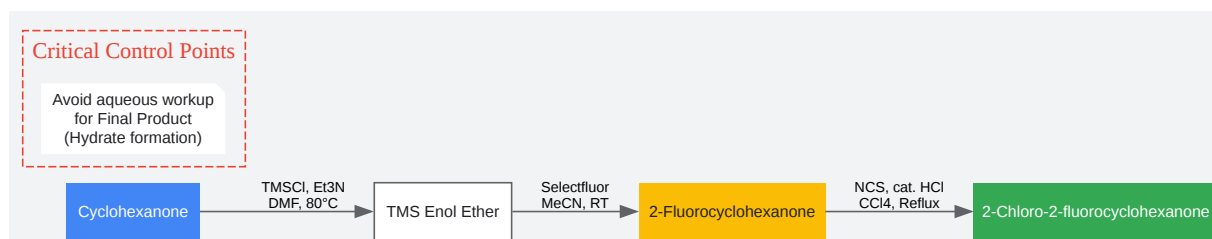
Step 1: Preparation of 2-Fluorocyclohexanone (Intermediate A)

- Reagents: Cyclohexanone, TMSCl, Et₃N (to form silyl enol ether), followed by Selectfluor®.
- Mechanism: Electrophilic fluorination of the enol ether.
- Yield Target: >85%

Step 2: Chlorination of Intermediate A

- Rationale: Chlorine is introduced second because it is a better leaving group; introducing it first would risk elimination during the harsher fluorination step.
- Reagents: N-Chlorosuccinimide (NCS) or SO₂Cl₂ in CCl₄ or DCM.
- Protocol:
 - Dissolve 2-fluorocyclohexanone (1.0 eq) in anhydrous CCl₄.
 - Add NCS (1.05 eq) and a catalytic amount of HCl or TsOH.
 - Reflux for 2–4 hours monitoring by ¹⁹F-NMR (shift from ~ -190 ppm to ~ -140 ppm).

- Purification: Vacuum distillation. Do not use silica chromatography as the gem-halo ketone is prone to hydrolysis.



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Figure 1: Stepwise synthesis pathway ensuring regioselectivity at the C2 position.

Reactivity Profile

The reactivity of **2-chloro-2-fluorocyclohexanone** is defined by the Gem-Effect and the Leaving Group Hierarchy (Cl > F).

4.1 Nucleophilic Substitution (

vs

)

- Primary Pathway (

): Direct displacement is sterically hindered. However, with strong nucleophiles (e.g., thiophenols, azides), the chlorine atom is selectively displaced due to its weaker bond dissociation energy compared to fluorine.

- Outcome: Formation of

-substituted-

-fluorocyclohexanones.

- Constraint: The fluorine atom stabilizes the transition state inductively but destabilizes any developing carbocation, making

pathways unlikely unless promoted by Lewis acids.

4.2 Carbonyl Electrophilicity

The inductive effect of two halogens (

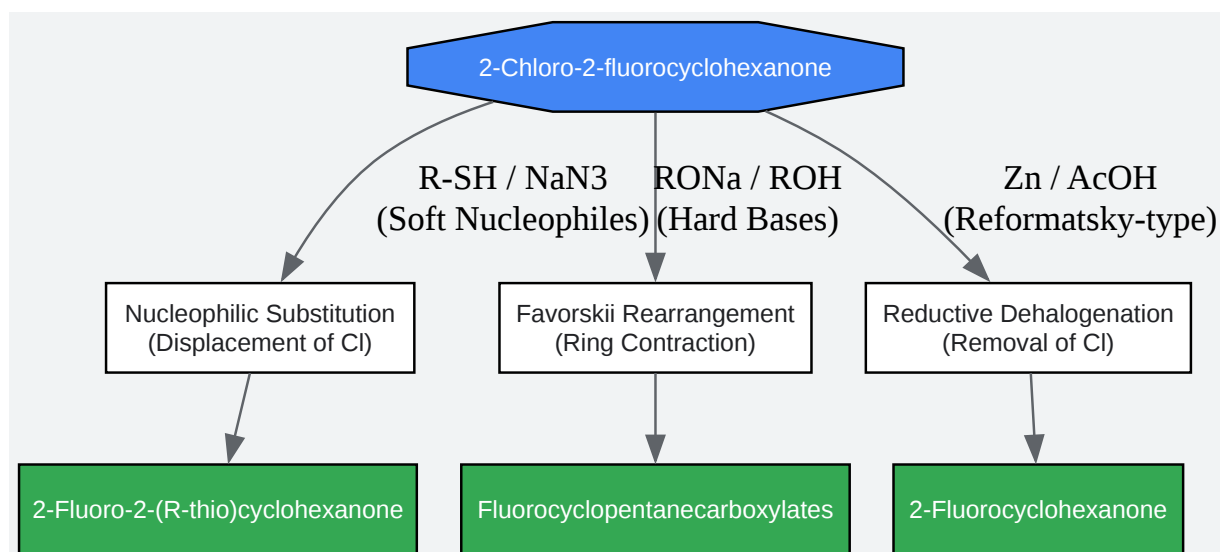
of F + Cl) makes the carbonyl carbon highly electrophilic.

- Hydration: Readily forms a gem-diol (hydrate) in the presence of moisture.
- Hemiacetal Formation: Reacts rapidly with alcohols. Implication: Solvents like methanol should be avoided during storage.

4.3 Favorskii-Type Rearrangement

Under basic conditions (alkoxides), the compound undergoes a modified Favorskii rearrangement.

- Enolization: Base removes a proton from C6 (the -position).
- Cyclopropanone Formation: Intramolecular displacement of Chlorine (better LG) leads to a fluorinated cyclopropanone intermediate.
- Ring Contraction: Ring opening yields fluorinated cyclopentane derivatives.



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Figure 2: Divergent reactivity pathways based on reagent selection (Base vs. Nucleophile vs. Reductant).

Applications in Drug Development[4]

5.1 Fluorinated Heterocycle Synthesis

The 2-chloro-2-fluoro moiety is a "linchpin" for constructing fluorinated heterocycles, which are crucial for metabolic stability in drugs.

- **Thiazole Synthesis:** Reaction with thioamides (Hantzsch Thiazole Synthesis) selectively displaces the chlorine, retaining the fluorine on the scaffold. This yields 5-fluorothiazoles, a bioisostere often used to block metabolic hotspots.

5.2 Enzyme Inhibition

The ketone can act as a covalent reversible inhibitor for serine proteases. The highly electrophilic carbonyl is attacked by the active site serine, forming a stable hemiketal transition state analog, stabilized by the adjacent electron-withdrawing halogens.

Safety & Handling (MSDS Highlights)

- **Hazard Classification:** Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).

- Lachrymator: High volatility and mucous membrane activity. Must be handled in a fume hood.
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolyzes to release HCl/HF over time).
- Incompatibility: Strong bases, oxidizing agents, reducing agents.

References

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Sources

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